molecular formula C13H16O4 B1590787 Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate CAS No. 32711-91-4

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Cat. No. B1590787
CAS RN: 32711-91-4
M. Wt: 236.26 g/mol
InChI Key: ZZEJIZHZTDVNRS-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is a chemical compound with the molecular formula C13H16O4 . It is also known as Ethyl trans-4-methoxycinnamate .

Scientific Research Applications

  • 4-Methoxyphenethyl isocyanate

    • Application : This compound is used as an organic building block in various chemical reactions .
  • 4-Methoxybenzyl alcohol

    • Application : This compound is used in the preparation of semiconductors, nanosheets, and nanocrystals. It’s also used as a reagent for various chemical organic reactions, such as in the synthesis of quinolines . Additionally, it’s used as a fragrance and flavorant .
    • Method of Application : The specific method of application would depend on the reaction or process being performed. For example, in the photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde, the compound would be dissolved in a suitable solvent and exposed to a photocatalyst under UV light .
  • 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

    • Application : This compound is used in the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4 .
    • Method of Application : The synthesis involves the reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours in the presence of concentrated hydrochloric acid .
    • Results or Outcomes : The outcome of this reaction is the formation of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4 .
  • Triazole-Pyrimidine Hybrids

    • Application : Triazole-Pyrimidine hybrids have been studied for their potential neuroprotective and anti-neuroinflammatory properties . They are considered for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
    • Method of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
    • Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
  • Ethyl (4-methoxyphenyl)acetate

    • Application : This compound is used as a reagent for various chemical organic reactions .
    • Method of Application : The specific method of application would depend on the reaction being performed .
    • Results or Outcomes : The outcomes of these reactions can vary widely, from the creation of new materials with unique properties to the synthesis of complex organic molecules .
  • 4-Methoxybenzyl alcohol

    • Application : This compound is used in the preparation of semiconductors, nanosheets, and nanocrystals. It’s also used as a reagent for various chemical organic reactions, such as in the synthesis of quinolines . Additionally, it’s used as a fragrance and flavorant .
    • Method of Application : The specific method of application would depend on the reaction or process being performed .
    • Results or Outcomes : The outcomes of these applications can vary widely, from the creation of new materials with unique properties to the synthesis of complex organic molecules .
  • Triazole-Pyrimidine Hybrids

    • Application : Triazole-Pyrimidine hybrids have been studied for their potential neuroprotective and anti-neuroinflammatory properties . They are considered for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
    • Method of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
    • Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. From 14 compounds, six ( ZA2 to ZA6 and intermediate S5) exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
  • Ethyl (4-methoxyphenyl)acetate

    • Application : This compound is used as a reagent for various chemical organic reactions .
    • Method of Application : The specific method of application would depend on the reaction being performed .
    • Results or Outcomes : The outcomes of these reactions can vary widely, from the creation of new materials with unique properties to the synthesis of complex organic molecules .
  • 4-Methoxybenzyl alcohol

    • Application : This compound is used in the preparation of semiconductors, nanosheets, and nanocrystals. It’s also used as a reagent for various chemical organic reactions, such as in the synthesis of quinolines . Additionally, it’s used as a fragrance and flavorant .
    • Method of Application : The specific method of application would depend on the reaction or process being performed .
    • Results or Outcomes : The outcomes of these applications can vary widely, from the creation of new materials with unique properties to the synthesis of complex organic molecules .

properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-17-13(15)9-11(14)8-10-4-6-12(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEJIZHZTDVNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566099
Record name Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

CAS RN

32711-91-4
Record name Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methoxyphenylacetyl chloride (76 g, 0.413 mole) was added to a stirred suspension of ethyl acetoacetate, sodium salt (62.8 g, 0.413 mole) in ether (250 ml) over a period of 1.5 hours and the reaction was allowed to sit for 3 days. The reaction mixture was treated with water (100 ml) and extracted with ether. The ether extract was cooled in an ice bath and ammonia gas was bubbled into the solution for 2.5 hours while the reactants were allowed to warm to room temperature. The reaction was washed with water, filtered and the ether fraction was stirred with 3N hydrochloric acid (100 ml) for 16 hours. The ether layer was washed with water, 5% sodium bicarbonate, brine and dried with sodium sulfate. The solvent was removed and the residue was distilled on a kugelrohr apparatus to give the product as a yellow oil (19.7 g, 20%).
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
62.8 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
HC Wang, AD Jagtap, PT Chang, JR Liu, CP Liu… - European Journal of …, 2014 - Elsevier
Bioisosteric replacement of acylureido moiety in 6-acylureido-3-pyrrolylmethylidene-2-oxoindoline derivatives resulted in a series of malonamido derivatives with indolin-2-one scaffold (…
Number of citations: 20 www.sciencedirect.com
C La Motta, S Sartini, L Mugnaini… - Journal of Medicinal …, 2007 - ACS Publications
2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives bearing a phenol or a catechol moiety in position 2 were tested as aldose reductase (ALR2) inhibitors and exhibited activity levels in …
Number of citations: 152 pubs.acs.org
JS Pallesen, D Narayanan, KT Tran… - Journal of medicinal …, 2021 - ACS Publications
Targeting the protein–protein interaction (PPI) between nuclear factor erythroid 2-related factor 2 (Nrf2) and Kelch-like ECH-associated protein 1 (Keap1) is a potential therapeutic …
Number of citations: 28 pubs.acs.org
AA Shimkin, VZ Shirinian, AK Mailian… - Russian Chemical …, 2011 - Springer
C-Acylation of Meldrum’s acid by (het)arylacetic acids in ethanol in the presence of 1,1′-carbonyldiimidazole leads to ethyl 4-(het)aryl-3-oxobutanoates in high yields. …
Number of citations: 29 link.springer.com
S Kumar, AA Sawant, RP Chikhale… - The Journal of …, 2016 - ACS Publications
A facile one-pot synthesis of 4-chloro or 4-bromonicotinic acid esters with optional 2- and 2,5-disubstitution on the pyridine ring has been developed from easily accessible enamino …
Number of citations: 20 pubs.acs.org

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